molecular formula C21H25N5 B11232199 N-benzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentanamine

N-benzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentanamine

Cat. No.: B11232199
M. Wt: 347.5 g/mol
InChI Key: BHPYQXSMEYTTKI-UHFFFAOYSA-N
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Description

N-benzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentanamine is a complex organic compound that features a tetrazole ring, a cyclopentane ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentanamine typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 2,6-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Cyclopentane Ring Formation: The cyclopentane ring can be introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with different substituents replacing the benzyl group.

Scientific Research Applications

N-benzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentanamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentanamine involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The benzyl group may enhance the compound’s binding affinity to its targets, while the cyclopentane ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]-4-methylcyclohexan-1-amine
  • N-benzyl(1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl)(phenyl)methanamine

Uniqueness

N-benzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentanamine is unique due to its specific combination of a tetrazole ring, a cyclopentane ring, and a benzyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H25N5

Molecular Weight

347.5 g/mol

IUPAC Name

N-benzyl-1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentan-1-amine

InChI

InChI=1S/C21H25N5/c1-16-9-8-10-17(2)19(16)26-20(23-24-25-26)21(13-6-7-14-21)22-15-18-11-4-3-5-12-18/h3-5,8-12,22H,6-7,13-15H2,1-2H3

InChI Key

BHPYQXSMEYTTKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NCC4=CC=CC=C4

Origin of Product

United States

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